3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium
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Overview
Description
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium is a quinoline derivative with a cyano group at the third position and a 4-fluorophenylmethyl group attached to the nitrogen atom of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the 4-Fluorophenylmethyl Group: This step involves the alkylation of the quinoline nitrogen with 4-fluorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by targeting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
4-Fluoroquinoline: A derivative with a fluorine atom at the fourth position.
3-Cyanoquinoline: A derivative with a cyano group at the third position.
Uniqueness
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium is unique due to the combination of the cyano group and the 4-fluorophenylmethyl group, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
87513-46-0 |
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Molecular Formula |
C17H12FN2+ |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]quinolin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C17H12FN2/c18-16-7-5-13(6-8-16)11-20-12-14(10-19)9-15-3-1-2-4-17(15)20/h1-9,12H,11H2/q+1 |
InChI Key |
FAYKAYMEPMNDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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